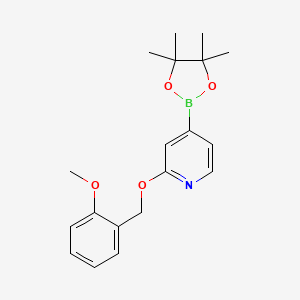
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a pyridinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Addition of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the amino group to a nitro group.
Reduction: The compound could be reduced to form different amine derivatives.
Substitution: The pyridinyl group could be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Participating in signaling pathways: Influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-3-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-4-yl)ethyl)butanamide
Uniqueness
The uniqueness of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide lies in its specific structural configuration, which may confer distinct biological or chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H25N3O |
|---|---|
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C15H25N3O/c1-10(2)14(16)15(19)18(11(3)4)12(5)13-8-6-7-9-17-13/h6-12,14H,16H2,1-5H3/t12-,14?/m0/s1 |
Clave InChI |
AYHYSKOUAFZWKZ-NBFOIZRFSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)

![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)


![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)



